![molecular formula C26H28N2O4 B2427317 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618366-26-0](/img/structure/B2427317.png)
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research in crystallography explores the molecular and crystal structures of compounds to understand their physical and chemical properties better. For instance, studies on similar compounds have revealed intricate details about molecular conformations, hydrogen-bonding patterns, and crystal packing, providing insights into their stability and reactivity. One such study is by Liu et al. (2012), where the crystal structure of a related compound was analyzed, showcasing the significance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure (Liu et al., 2012).
Organic Synthesis and Chemical Reactivity
In organic chemistry, the synthesis of compounds containing the benzofuran moiety is of considerable interest due to their broad spectrum of biological activities. Research in this area focuses on developing novel synthetic routes and exploring the chemical reactivity of these compounds. For example, El-Deen et al. (2016) synthesized a series of novel hexahydroquinoline derivatives containing the benzofuran moiety and evaluated their cytotoxic effects, highlighting the methodological advancements in synthesizing benzofuran derivatives and their potential pharmacological applications (El-Deen et al., 2016).
Pharmacological Activity
Research in pharmacology involves studying the biological effects of chemical compounds. While explicitly excluding information on drug use and side effects, it is noteworthy that compounds with a benzofuran core have been the subject of investigation for their various pharmacological properties. Studies have aimed to synthesize and assess the antibacterial, antiviral, and anti-inflammatory activities of these compounds, contributing significantly to the development of new therapeutic agents. Gein et al. (1997) discussed synthesizing derivatives to explore the effect of structural factors on pharmacological activity, underscoring the importance of chemical structure in determining biological efficacy (Gein et al., 1997).
Material Science and Solvent Selection
In material science, the solubility parameters and cohesive energy densities of compounds are crucial for solvent selection in the formulation of materials, such as in the development of organic semiconductors and photovoltaic devices. Research by Walker et al. (2011) on the solubilities of certain materials in different solvents demonstrates the application of chemical compounds in optimizing the performance of electronic devices (Walker et al., 2011).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-4-27(5-2)14-15-28-23(18-12-10-17(3)11-13-18)22(25(30)26(28)31)24(29)21-16-19-8-6-7-9-20(19)32-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDCUHRDBCEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one |
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